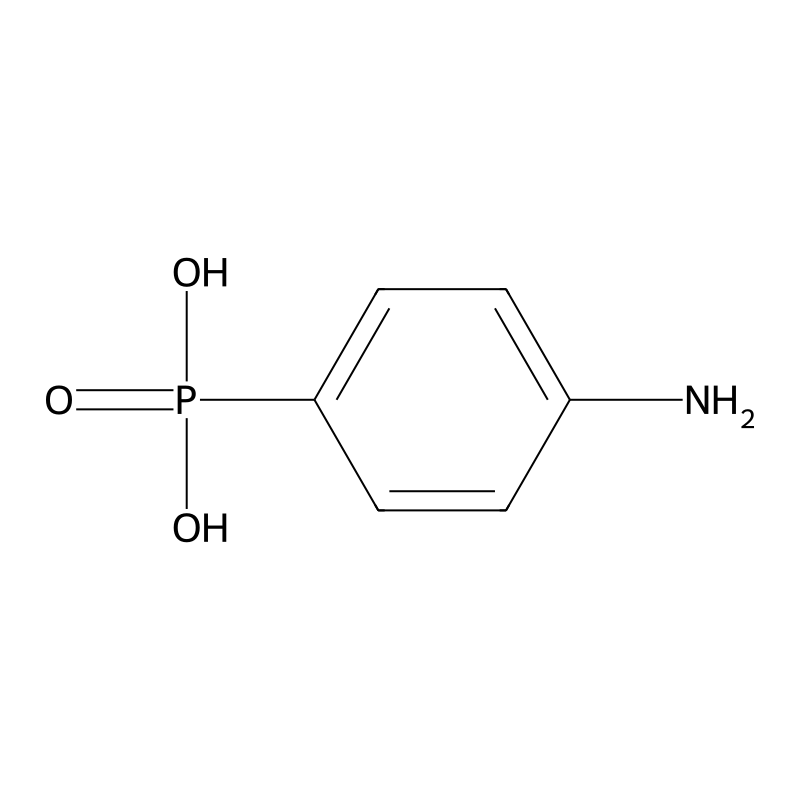

(4-Aminophenyl)phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties:

4-AP has been investigated for its antimicrobial properties, particularly against bacteria. Studies have shown its effectiveness in inhibiting the growth of various bacterial strains, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections []. The mechanism of action is believed to involve interfering with the synthesis of proteins and nucleic acids essential for bacterial growth [].

Bone Regeneration:

Research suggests that 4-AP might play a role in bone regeneration. In vitro studies have demonstrated its ability to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation []. However, further investigation is needed to understand its potential therapeutic applications in bone diseases.

Other Potential Applications:

-AP is also being explored for its potential applications in other areas, including:

(4-Aminophenyl)phosphonic acid is an organic compound characterized by the chemical formula C₆H₈N₁O₃P. It consists of a phosphonic acid group attached to a para-aminophenyl moiety. This compound is notable for its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science. The presence of both amino and phosphonic acid functional groups allows for diverse chemical reactivity, making it a valuable intermediate in various

4AP's antimicrobial activity is believed to stem from its interference with protein and nucleic acid synthesis in bacteria []. The phosphonic acid group might bind to and inhibit enzymes called phosphatases, which are crucial for these processes []. The freed amine group could then interact with DNA or RNA, further disrupting their function and hindering bacterial growth []. More research is needed to fully elucidate the exact mechanism.

- Esterification: The phosphonic acid group can react with alcohols to form phosphonate esters.

- Amine Reactions: The amino group can undergo acylation, alkylation, or condensation reactions, leading to the formation of various derivatives.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles, facilitating the introduction of new functional groups.

These reactions highlight its versatility as a reagent in synthetic organic chemistry .

(4-Aminophenyl)phosphonic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its interactions with tyrosyl-DNA phosphodiesterase 1 (TDP1), where it demonstrates binding affinity that influences enzyme activity. This inhibition is crucial for developing therapeutic agents targeting DNA repair mechanisms . Additionally, it has been noted for potential applications in anticancer therapies due to its ability to modulate biological pathways involved in cell proliferation and survival.

Several methods exist for synthesizing (4-Aminophenyl)phosphonic acid:

- Direct Phosphorylation: This involves reacting para-aminophenol with phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphonic acid group.

- Phosphonylation of Aromatic Compounds: Utilizing phosphonylating agents, such as diethyl phosphite, in the presence of para-aminophenol can yield (4-Aminophenyl)phosphonic acid through nucleophilic substitution mechanisms.

- Hydrolysis of Phosphonate Esters: Starting from a suitable phosphonate ester, hydrolysis can yield the desired phosphonic acid upon treatment with water or aqueous base .

(4-Aminophenyl)phosphonic acid has several applications across different fields:

- Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds, including enzyme inhibitors and anticancer agents.

- Materials Science: Used in the development of functional materials and coatings due to its ability to modify surface properties.

- Agricultural Chemicals: Investigated for potential use in agrochemicals as a growth regulator or herbicide .

Studies have demonstrated that (4-Aminophenyl)phosphonic acid interacts with various biological targets, particularly enzymes involved in DNA repair processes. Its binding mode with TDP1 reveals critical hydrogen bonding interactions that facilitate enzyme inhibition. These interactions are essential for understanding how modifications to this compound can enhance its efficacy as a therapeutic agent . Additionally, research into its interactions with other biomolecules continues to uncover potential new applications.

(4-Aminophenyl)phosphonic acid shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phenylphosphonic Acid | Contains a phenyl group | Lacks amino functionality; primarily used as an industrial chemical. |

| 2-Aminophenylphosphonic Acid | Similar amine and phosphonic structure | Different positioning of the amino group may affect biological activity. |

| 4-Methylphenylphosphonic Acid | Similar phenolic structure | Methyl substitution may impact solubility and reactivity. |

| 3-Aminophenylphosphonic Acid | Similar amine and phosphonic structure | Positioning of the amino group alters interaction dynamics with enzymes. |

The uniqueness of (4-Aminophenyl)phosphonic acid lies in its specific para-amino substitution, which enhances its reactivity and selectivity towards biological targets compared to other similar compounds .

Molecular Structure and Atomic Composition

Molecular Formula and Weight

(4-Aminophenyl)phosphonic acid exhibits the molecular formula C6H8NO3P with a molecular weight of 173.11 grams per mole [1] [2] [4]. The compound is also identified by its Chemical Abstracts Service number 5337-17-7 and maintains the IUPAC name (4-aminophenyl)phosphonic acid [5] [6]. The canonical SMILES representation is C1=CC(=CC=C1N)P(=O)(O)O, while the InChI key is OAOBMEMWHJWPNA-UHFFFAOYSA-N [1] [7].

Table 1: Molecular Composition Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C6H8NO3P | [1] [2] |

| Molecular Weight | 173.11 g/mol | [1] [4] |

| CAS Number | 5337-17-7 | [5] [6] |

| InChI Key | OAOBMEMWHJWPNA-UHFFFAOYSA-N | [1] [7] |

| MDL Number | MFCD00010580 | [2] [7] |

Structural Configuration and Bond Parameters

The structural configuration of (4-aminophenyl)phosphonic acid consists of a benzene ring with para-substitution of an amino group and a phosphonic acid moiety [1] [5]. In the solid state, the phosphonic acid function exhibits characteristic bond length variations with one phosphorus-oxygen double bond being shorter than the two phosphorus-oxygen single bonds [12]. For methylphosphonic acid as a representative example, the phosphorus-oxygen double bond length measures 1.4993 angstroms, while the two other phosphorus-oxygen bond lengths are 1.5441 and 1.5443 angstroms respectively [12]. The phosphorus-carbon bond length typically measures 1.7586 angstroms [12].

The bond angles at the phosphorus atom range from 103.46 degrees to 112.86 degrees, indicating a distorted tetrahedral geometry around the phosphorus center [12]. The phosphonic acid group demonstrates remarkable stability under normal conditions, though under oxidative conditions the phosphorus-carbon bond can undergo cleavage to produce phosphate [12].

Physical State and Organoleptic Properties

(4-Aminophenyl)phosphonic acid exists as a solid at room temperature, specifically maintaining a crystalline powder form [2] [13] [14]. The compound exhibits a white to light yellow coloration, with some sources indicating a range extending to pale yellow or light orange appearances [13] [15] [25]. The physical state remains stable under standard storage conditions of room temperature, though optimal preservation occurs in cool, dark environments below 15 degrees Celsius [13] [14].

Table 2: Physical State Characteristics

| Property | Description | Reference |

|---|---|---|

| Physical State | Solid | [13] [14] |

| Form | Crystalline Powder | [2] [13] |

| Color | White to Light Yellow | [13] [15] |

| Storage Temperature | Room Temperature (<15°C preferred) | [13] [14] |

Spectroscopic Characteristics

UV-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of (4-aminophenyl)phosphonic acid demonstrate distinctive spectral features attributable to its aromatic amino-substituted structure [5] [7]. Related aminophosphonic acid derivatives exhibit characteristic absorption patterns in aqueous solutions, with spectral features being significantly influenced by pH variations [18]. The compound demonstrates typical aromatic transitions associated with the para-aminobenzene chromophore [18].

Maximum Absorption Wavelength

(4-Aminophenyl)phosphonic acid exhibits a maximum absorption wavelength at 269 nanometers when measured in hydrochloric acid aqueous solution [5] [7] [13]. This absorption maximum corresponds to the π-π* electronic transition characteristic of the para-aminobenzene system [7] [13]. The specific wavelength measurement was consistently reported across multiple analytical sources, establishing this as the definitive maximum absorption parameter for the compound [5] [13].

Thermodynamic Parameters

Melting Point (245°C)

(4-Aminophenyl)phosphonic acid demonstrates a well-defined melting point of 245 degrees Celsius [2] [4] [5] [13]. This thermal transition temperature has been consistently reported across multiple analytical sources and represents the temperature at which the compound transitions from solid to liquid phase under standard atmospheric pressure [4] [15]. Some sources indicate a slight variation in the melting point range, with measurements between 242-245 degrees Celsius [8].

Boiling Point (205-208°C at 1 Torr)

The boiling point of (4-aminophenyl)phosphonic acid occurs within the range of 205-208 degrees Celsius under reduced pressure conditions of 1 Torr [5]. This relatively low boiling point under vacuum conditions reflects the compound's thermal behavior under reduced atmospheric pressure [5]. Alternative predictive calculations suggest higher boiling points under standard atmospheric pressure, with estimates reaching 441.4 degrees Celsius at 760 millimeters of mercury [15].

Thermal Stability Analysis

Thermal stability studies of phosphonic acid derivatives reveal that organophosphonate compounds generally maintain structural integrity up to temperatures exceeding 350 degrees Celsius [21]. For related butylphosphonic acid systems, thermal desorption begins at approximately 350 degrees Celsius, with complete decomposition occurring around 500 degrees Celsius [21]. The thermal degradation mechanism primarily involves the breakdown of alkyl chains and organic substituents rather than cleavage of the phosphorus-oxygen bonds to the substrate [21] [24].

Table 3: Thermodynamic Properties

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 245°C | Atmospheric Pressure | [2] [4] [5] |

| Boiling Point | 205-208°C | 1 Torr | [5] |

| Thermal Decomposition | >350°C | Variable | [21] |

| Density (Predicted) | 1.5±0.1 g/cm³ | 25°C | [15] |

Solubility Characteristics

(4-Aminophenyl)phosphonic acid exhibits limited solubility in common organic solvents, with slight solubility reported in dimethylformamide [26]. The compound demonstrates enhanced solubility in aqueous ammonium hydroxide solutions, with a solubility of 1 milligram per milliliter in 1 molar ammonium hydroxide [26]. The solubility characteristics reflect the compound's zwitterionic nature due to the presence of both acidic phosphonic acid and basic amino functional groups [26].

The compound's solubility behavior is significantly influenced by pH conditions due to the ionizable nature of both functional groups [18]. In acidic conditions, protonation of the amino group occurs, while in basic conditions, deprotonation of the phosphonic acid groups predominates [18]. This pH-dependent solubility behavior makes the compound particularly useful in applications requiring controlled dissolution characteristics [18].

Acid-Base Equilibria

pKa Values

The acid-base behavior of (4-aminophenyl)phosphonic acid is characterized by multiple ionization events corresponding to its various protonatable sites [5] [12]. The compound exhibits a third dissociation constant with a pKa3 value of 7.53 at 25 degrees Celsius [5]. For aromatic phosphonic acids generally, the first pKa typically ranges from 1.1 to 2.3, while the second acidity features a pKa ranging from 5.3 to 7.2 [12].

Comparative analysis with related aminophosphonic compounds indicates that predicted pKa values for similar structures fall around 1.98 [26]. The presence of the electron-donating amino group in the para position influences the acidity of the phosphonic acid moiety through electronic effects [12].

Ionization States

The ionization behavior of (4-aminophenyl)phosphonic acid involves multiple equilibria due to the presence of both acidic phosphonic acid groups and the basic amino functionality [12] [18]. The compound can exist in various ionization states depending on the solution pH, ranging from fully protonated cationic forms in strongly acidic conditions to fully deprotonated anionic forms in strongly basic conditions [18].

At physiological pH values, the compound likely exists as a zwitterion with the amino group protonated and one or both phosphonic acid groups deprotonated [12]. This zwitterionic character contributes to the compound's unique solubility and binding properties [18].

Table 4: Acid-Base Properties

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa3 | 7.53 | 25°C, Aqueous | [5] |

| pKa (Predicted) | 1.98±0.10 | Computational | [26] |

| Ionization States | Multiple | pH Dependent | [12] [18] |

Crystallographic Analysis

Crystallographic investigations of (4-aminophenyl)phosphonic acid and related phosphonic acid compounds reveal distinctive structural features in the solid state [12] [32]. The compound crystallizes in a system that allows for extensive hydrogen bonding networks between the phosphonic acid groups and amino functionalities [12]. These intermolecular interactions significantly influence the solid-state packing and stability of the crystal structure [12].

The crystal structure exhibits characteristic features of organophosphonic acids, including tetrahedral coordination around the phosphorus center with distorted bond angles [12]. The aromatic ring maintains planarity, while the phosphonic acid group adopts a conformation that maximizes intermolecular hydrogen bonding opportunities [12].

Structural analysis techniques including X-ray photoelectron spectroscopy and infrared spectroscopy have been employed to characterize the solid-state behavior of related phosphonic acid compounds [21] [28]. These studies reveal the formation of strong covalent bonding between phosphonic acid groups and various substrates, contributing to the compound's utility in surface modification applications [21].

The earliest synthetic methodologies for (4-Aminophenyl)phosphonic acid were established in the mid-20th century, building upon fundamental organophosphorus chemistry principles developed by pioneers such as Michaelis and Arbuzov. These foundational approaches typically involved multi-step sequences beginning with readily available aromatic precursors.

The classical approach involved the initial preparation of 4-nitrophenylphosphonic acid derivatives through direct phosphorylation of 4-nitroaniline precursors, followed by subsequent reduction of the nitro functionality. Early methodologies employed harsh reaction conditions, including elevated temperatures (150-200°C), prolonged reaction times (12-24 hours), and stoichiometric quantities of aggressive reagents such as phosphorus oxychloride or phosphorus pentachloride.

Historical synthesis routes suffered from several limitations including poor atom economy, extensive waste generation, and limited functional group tolerance. The E-factor (Environmental factor) for these traditional methodologies typically ranged from 10-25, indicating substantial waste production relative to desired product formation. Despite these drawbacks, these approaches established fundamental understanding of phosphorus-carbon bond formation and provided the groundwork for subsequent methodological developments.

Phosphonate Ester Hydrolysis Pathways

Phosphonate ester hydrolysis represents one of the most widely employed strategies for accessing (4-Aminophenyl)phosphonic acid from corresponding ester precursors. This approach offers excellent functional group compatibility and predictable reaction outcomes under optimized conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of phosphonate esters proceeds through protonation-assisted P-O bond cleavage mechanisms. The reaction typically involves initial protonation of the alkoxy oxygen, followed by nucleophilic attack by water molecules and subsequent phosphorus-oxygen bond scission.

Hydrochloric acid remains the most commonly employed acid catalyst, operating effectively at temperatures of 100-120°C with reaction times of 6-12 hours. Under these conditions, diethyl (4-aminophenyl)phosphonate undergoes quantitative conversion to (4-Aminophenyl)phosphonic acid with yields typically ranging from 85-95%. The reaction mechanism proceeds via an associative pathway (A_Ac2 mechanism), where water coordination precedes alkoxy group departure.

Hydrobromic acid demonstrates superior reactivity compared to hydrochloric acid, enabling hydrolysis at lower temperatures (80-100°C) with reduced reaction times (4-8 hours). This enhanced reactivity stems from the increased nucleofugality of bromide relative to chloride, facilitating more efficient alkoxy group displacement. Yields with hydrobromic acid typically exceed 90%, with minimal side product formation.

Trifluoroacetic acid offers a milder alternative for acid-catalyzed hydrolysis, particularly beneficial for substrates containing acid-sensitive functionalities. Reactions proceed at 80-100°C over 8-12 hours, providing yields of 70-90% while maintaining excellent chemoselectivity.

The kinetics of acid-catalyzed hydrolysis exhibit first-order dependence on both phosphonate ester concentration and acid concentration, with rate constants varying significantly based on the electronic nature of aryl substituents. Electron-withdrawing groups accelerate hydrolysis rates through stabilization of the phosphonium intermediate, while electron-donating substituents exhibit the opposite effect.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis proceeds through an alternative mechanistic pathway involving direct nucleophilic attack by hydroxide ions on the phosphorus center. This approach offers complementary reactivity to acid-catalyzed methods and provides access to phosphonic acids under different reaction conditions.

Sodium hydroxide represents the most commonly employed base, typically utilized at concentrations of 2-6 M at temperatures of 100-120°C. The reaction mechanism involves initial formation of a phosphate diester sodium salt, followed by acidification to liberate the free phosphonic acid. Reaction times typically range from 12-24 hours, with yields of 70-90% commonly achieved.

The base-catalyzed mechanism exhibits distinct selectivity patterns compared to acid-catalyzed hydrolysis. The reaction proceeds via P-O bond cleavage rather than C-O bond cleavage, leading to different stereochemical outcomes for chiral substrates. This mechanistic difference proves particularly valuable for synthetic applications requiring stereoretention at phosphorus centers.

Potassium hydroxide and lithium hydroxide offer alternative base catalysts with subtly different reactivity profiles. Lithium hydroxide demonstrates enhanced solubility in organic co-solvents, enabling reaction optimization under biphasic conditions. Potassium hydroxide provides superior reaction rates in certain cases due to enhanced ionic conductivity and hydroxide ion availability.

The kinetics of base-catalyzed hydrolysis follow second-order behavior, with rate dependence on both phosphonate ester and hydroxide concentrations. Temperature effects prove more pronounced than in acid-catalyzed systems, with activation energies typically ranging from 15-25 kcal/mol.

Nitrophenylphosphonate Reduction Strategies

The reduction of 4-nitrophenylphosphonic acid derivatives to the corresponding amino analogs represents a critical transformation in the synthetic pathway to (4-Aminophenyl)phosphonic acid. Multiple reduction methodologies have been developed, each offering distinct advantages in terms of selectivity, functional group tolerance, and operational simplicity.

Catalytic Hydrogenation

Catalytic hydrogenation employing heterogeneous metal catalysts represents the most widely utilized approach for nitro group reduction in phosphonic acid chemistry. This methodology offers excellent efficiency, predictable reaction outcomes, and scalability for industrial applications.

Palladium on carbon (Pd/C) catalysts demonstrate exceptional activity for the hydrogenation of 4-nitrophenylphosphonic acid derivatives. Reactions typically proceed under mild conditions (room temperature to 50°C) at atmospheric pressure, achieving complete conversion within 2-6 hours. The catalyst loading generally ranges from 5-10 mol% palladium, with yields consistently exceeding 90%.

The mechanism of palladium-catalyzed hydrogenation involves initial hydrogen activation on the metal surface, followed by stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates. The phosphonic acid functionality remains inert under these conditions, ensuring excellent chemoselectivity. However, the presence of other reducible functionalities (alkenes, carbonyls, halides) may compete for hydrogen, necessitating careful substrate evaluation.

Raney nickel catalysts provide an alternative approach with complementary reactivity patterns. These catalysts demonstrate particular effectiveness for substrates where dehalogenation represents a competing pathway with palladium systems. Raney nickel operates optimally at temperatures of 40-80°C under 1-5 atmospheres of hydrogen pressure, achieving yields of 80-90% with reaction times of 4-8 hours.

The heterogeneous nature of catalytic hydrogenation facilitates straightforward product isolation through catalyst filtration and solvent removal. This operational simplicity, combined with excellent yields and mild reaction conditions, makes catalytic hydrogenation the preferred method for large-scale synthesis applications.

Chemical Reduction Methods

Chemical reduction methods offer valuable alternatives to catalytic hydrogenation, particularly for applications where metal catalysts prove incompatible or where alternative selectivity patterns are desired.

Iron-mediated reduction in acetic acid represents a classical approach with excellent functional group tolerance. The reaction typically employs iron powder (2-3 equivalents) in glacial acetic acid at temperatures of 60-80°C. Reduction proceeds through single-electron transfer mechanisms, generating hydroxylamine intermediates that undergo further reduction to the desired amine product. Yields typically range from 70-85%, with reaction times of 4-8 hours.

Zinc-mediated reduction follows similar mechanistic pathways but demonstrates enhanced reactivity under certain conditions. The use of zinc dust in acetic acid or hydrochloric acid provides efficient nitro group reduction at temperatures of 60-80°C. This methodology proves particularly valuable for substrates containing palladium-poisoning functionalities such as sulfur-containing groups.

Tin(II) chloride reduction offers exceptional mildness and selectivity. Reactions proceed at room temperature to 60°C in aqueous or alcoholic media, achieving yields of 80-95% with minimal side product formation. The mild conditions make this approach particularly suitable for substrates containing acid-sensitive or thermally labile functionalities.

Sodium sulfide reduction provides selective reduction of aromatic nitro groups while leaving aliphatic nitro functionalities intact. This chemoselectivity stems from the different electronic characteristics of aromatic versus aliphatic nitro groups. Reactions typically proceed in aqueous or alcoholic solutions at 80-100°C, achieving yields of 60-80% for aromatic substrates.

Transfer hydrogenation methodologies using iron catalysts and hydrazine as hydrogen source have emerged as powerful alternatives. These systems operate at elevated temperatures (150-170°C) but demonstrate exceptional functional group tolerance and high turnover frequencies (3000-12000 h⁻¹). The use of iron-based catalysts provides environmental and economic advantages compared to precious metal systems.

Direct Phosphorylation Techniques

Direct phosphorylation approaches involve the formation of phosphorus-carbon bonds through nucleophilic substitution or addition reactions. These methodologies provide atom-economical access to (4-Aminophenyl)phosphonic acid while minimizing the need for protecting group manipulations.

The most commonly employed direct phosphorylation utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent. Reaction of 4-aminoaniline with phosphorus oxychloride in the presence of base (typically triethylamine) provides access to phosphonic acid derivatives after hydrolytic workup. Reactions proceed at temperatures of 60-100°C over 4-8 hours, achieving yields of 60-80%.

Alternative phosphorylating agents include diphenyl phosphoryl chloride and dialkyl phosphoryl chlorides. These reagents offer enhanced selectivity and milder reaction conditions compared to phosphorus oxychloride. The use of dialkyl phosphoryl chlorides enables direct installation of ester-protected phosphonic acid groups, facilitating subsequent synthetic manipulations.

Recent developments in biomimetic phosphorylation employ phosphoenolpyruvate (PEP) as a phosphate donor under mild conditions. This approach utilizes tetrabutylammonium hydrogen sulfate as an acid catalyst in dimethylformamide solvent. The reaction proceeds through formation of a mixed anhydride intermediate, providing excellent chemoselectivity for primary and secondary alcohols in the presence of phenolic functionalities.

Enzymatic phosphorylation represents an emerging area with potential for industrial applications. The kinase PsiK demonstrates selectivity for 4-hydroxytryptamine phosphorylation, suggesting potential for development of engineered enzymes with broader substrate scope. These biocatalytic approaches offer exceptional selectivity and mild reaction conditions but currently suffer from limited substrate scope and enzyme availability.

Michaelis-Arbuzov Reaction Applications

The Michaelis-Arbuzov reaction constitutes one of the most fundamental transformations for phosphorus-carbon bond formation, providing reliable access to phosphonate esters that serve as precursors to (4-Aminophenyl)phosphonic acid.

The classical Michaelis-Arbuzov reaction involves nucleophilic attack of trialkyl phosphites on alkyl halides, proceeding through phosphonium salt intermediates followed by alkyl halide elimination. For synthesis of (4-Aminophenyl)phosphonic acid derivatives, 4-halophenyl compounds serve as electrophilic partners with triethyl or triisopropyl phosphite.

Primary alkyl halides demonstrate excellent reactivity in Michaelis-Arbuzov reactions, requiring temperatures of 120-160°C with reaction times of 4-8 hours. Yields typically range from 80-95% with minimal side product formation. The reactivity order follows the expected trend: R-I > R-Br > R-Cl, with iodides showing superior performance due to enhanced leaving group ability.

Benzyl halides, including 4-bromobenzylamine derivatives, react efficiently under slightly milder conditions (100-140°C). The benzylic position provides additional stabilization for the phosphonium intermediate, facilitating the rearrangement step. Yields typically range from 70-85% with good functional group tolerance.

Recent advances in radical Arbuzov chemistry have expanded the substrate scope significantly. Photoredox-catalyzed reactions enable the utilization of secondary and tertiary alkyl halides, previously incompatible with classical conditions. These reactions proceed at room temperature using 9-fluorenyl o-phenylene phosphite reagents, achieving yields of 60-90% with excellent functional group tolerance.

Lewis acid-catalyzed variants provide enhanced reactivity under milder conditions. Lanthanum chloride heptahydrate demonstrates particular effectiveness, enabling reactions under neat conditions with reduced temperatures and reaction times. This approach proves particularly valuable for heat-sensitive substrates and large-scale applications.

Contemporary Synthetic Methods

Modern synthetic approaches for (4-Aminophenyl)phosphonic acid emphasize efficiency, sustainability, and process intensification. These methodologies incorporate advanced techniques such as microwave assistance, flow chemistry, and green solvents to achieve superior performance metrics.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized phosphonic acid chemistry by providing dramatic rate enhancements, improved yields, and reduced energy consumption. The selective heating mechanism of microwave irradiation enables efficient energy transfer directly to reacting molecules, minimizing thermal gradients and hot spot formation.

Microwave-assisted hydrolysis of phosphonate esters proceeds 5-20 times faster than conventional heating methods. Reactions typically require temperatures of 140-180°C with irradiation times of 10-30 minutes, achieving yields of 85-95%. The enhanced reaction rates stem from improved molecular motion and reduced activation barriers under microwave conditions.

The Kabachnik-Fields condensation benefits substantially from microwave assistance, enabling one-pot synthesis of α-aminophosphonates in 5-15 minutes. Reactions proceed at 80-120°C using 100-300 W microwave power, achieving yields of 70-85% without requiring catalysts or extended reaction times. This approach proves particularly valuable for library synthesis and medicinal chemistry applications.

Microwave-assisted Arbuzov rearrangements demonstrate exceptional efficiency, proceeding at 160-200°C in 15-45 minutes with yields of 75-90%. The enhanced reaction rates enable the utilization of less reactive substrates and milder conditions compared to conventional heating. Additionally, the reduced reaction times minimize decomposition pathways and side product formation.

The McKenna dealkylation procedure benefits significantly from microwave assistance. Treatment of dialkyl phosphonates with bromotrimethylsilane under microwave irradiation reduces reaction times from 4-6 hours to 15-30 minutes while maintaining yields of 85-95%. This enhancement proves particularly valuable for gram-scale synthesis applications.

Flow Chemistry Approaches

Flow chemistry represents a paradigm shift toward continuous processing with enhanced safety, reproducibility, and scalability. The application of flow chemistry principles to phosphonic acid synthesis enables process intensification and improved reaction control.

Continuous flow Michaelis-Arbuzov reactions demonstrate unprecedented productivities, achieving up to 4.97 kg per day of phosphonate products. The enhanced heat and mass transfer characteristics of flow systems enable operation at higher concentrations and temperatures while maintaining excellent selectivity. Additionally, the continuous removal of volatile byproducts drives reactions to completion more efficiently than batch processes.

In-line monitoring using low-field ³¹P NMR spectroscopy provides real-time reaction optimization and quality control. This analytical capability enables immediate adjustment of reaction parameters and ensures consistent product quality throughout extended production campaigns. The integration of analytical techniques with flow processing represents a significant advancement in process analytical technology.

Flow-based electrophilic amination using diazene dicarboxylate reagents enables direct conversion of phosphonate intermediates to α-aminophosphonic acid derivatives. This transformation proceeds under mild conditions with excellent functional group tolerance, providing access to amino acid analogs and bioisosteres.

The combination of flow chemistry with microwave heating offers synergistic benefits. Continuous flow esterification and transesterification reactions proceed efficiently under microwave irradiation, achieving complete conversion in residence times of 2-10 minutes. This approach enables high-throughput synthesis with minimal equipment requirements.

Green Chemistry and Sustainable Synthesis

The development of environmentally benign synthetic methodologies for (4-Aminophenyl)phosphonic acid represents a critical area of contemporary research. Green chemistry principles guide the design of processes that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Solvent-free conditions represent one of the most impactful green chemistry approaches. Neat reactions eliminate the need for volatile organic solvents while often providing enhanced reaction rates and simplified workup procedures. Microwave-assisted neat reactions achieve atom economies of 80-90% with E-factors of 1-3, representing substantial improvements over traditional methodologies.

Water-based synthesis approaches offer exceptional environmental benefits. Aqueous Kabachnik-Fields condensations proceed efficiently using surfactant systems or ionic liquid additives to overcome solubility limitations. These methodologies achieve sustainability scores of 5/5 while maintaining excellent yields and selectivity.

Ionic liquid catalysis provides a promising alternative to traditional acid or base catalysts. Ionic liquids offer excellent thermal stability, negligible vapor pressure, and recyclability, addressing multiple green chemistry principles simultaneously. Microwave-assisted esterification in ionic liquid media achieves yields of 85-95% with catalyst recycling over multiple cycles.

Enzymatic synthesis represents the ultimate green chemistry approach, operating under ambient conditions with exceptional selectivity. While current enzyme systems demonstrate limited substrate scope, ongoing protein engineering efforts promise expanded applicability. Enzymatic methods achieve E-factors of 0.1-1.0 with minimal waste generation and renewable catalyst systems.

The recovery and recycling of phosphoric acid from waste streams enables circular economy approaches. Chemical upcycling using tetraalkyl orthosilicates provides direct conversion of recovered phosphoric acid to valuable phosphate triesters. This approach demonstrates the potential for transforming waste phosphorus into high-value chemicals.

Industrial Scale Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of safety, economics, environmental impact, and regulatory compliance. Industrial phosphonic acid synthesis must balance performance with practical constraints including raw material availability, equipment compatibility, and waste management.

Raw material considerations significantly influence industrial process selection. The dependence on phosphate rock and sulfuric acid for traditional phosphoric acid production creates supply chain vulnerabilities and environmental concerns. Alternative approaches utilizing recovered phosphorus or non-sulfuric acid processes offer potential advantages for sustainable production.

Process safety represents a paramount concern for industrial implementation. The handling of phosphorus oxychloride, alkyl halides, and other reactive intermediates requires specialized equipment and safety protocols. Continuous flow processes offer inherent safety advantages through reduced inventory and enhanced containment.

Economic optimization focuses on minimizing capital expenditure, operating costs, and waste disposal expenses. The selection of synthetic routes must consider catalyst costs, energy requirements, and yield optimization. Process intensification through microwave assistance or flow chemistry can provide economic benefits despite higher equipment costs.

Environmental compliance drives the adoption of green chemistry principles in industrial settings. Regulatory pressure for reduced phosphorus discharge to waterways encourages the development of closed-loop processes and waste minimization strategies. The environmental footprint assessment includes energy consumption, greenhouse gas emissions, and waste generation metrics.

Scale-up considerations include heat and mass transfer limitations, mixing efficiency, and reaction selectivity maintenance. The transition from batch to continuous processing requires careful evaluation of residence time distributions and mixing patterns. Pilot-scale studies provide essential data for commercial plant design and operation.

Quality control and analytical monitoring become increasingly important at industrial scale. In-line analytical techniques enable real-time process optimization and product quality assurance. The development of robust analytical methods supports regulatory compliance and customer specifications.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant